

Preliminary Research Overview: ALB-109564 Hydrochloride

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Compound of Interest

Compound Name: **ALB-109564 hydrochloride**

Cat. No.: **B605275**

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Abstract

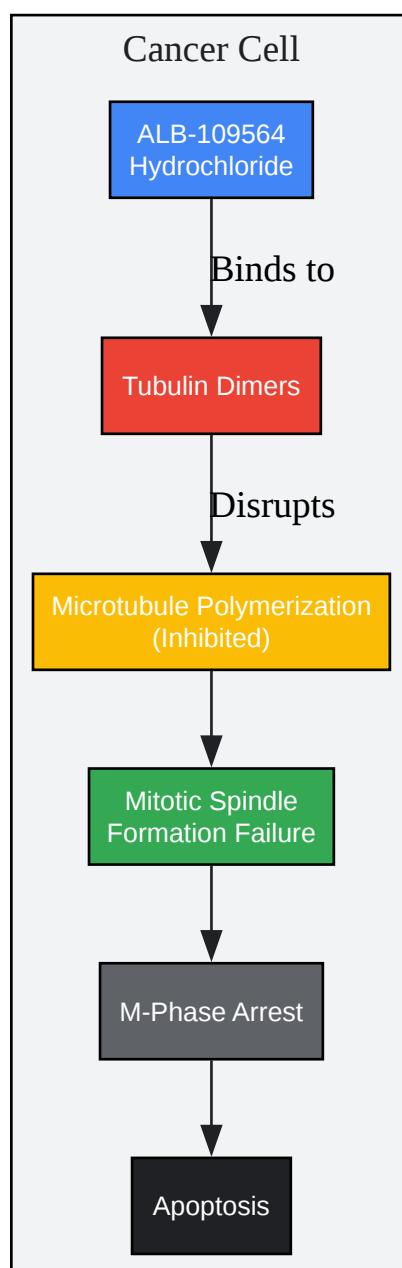
ALB-109564 hydrochloride, also known as 12'-Methylthiovinblastine hydrochloride, is a synthetic vinca alkaloid designed as a tubulin inhibitor for the treatment of solid tumors. As a cytotoxic agent, it disrupts microtubule polymerization, leading to mitotic arrest and subsequent cell death. Preclinical studies have suggested its potential activity across a variety of tumor types. A Phase 1 clinical trial was initiated to evaluate its safety, tolerability, and pharmacokinetics in patients with advanced solid tumors. This document provides a preliminary overview of the available information on **ALB-109564 hydrochloride**, including its mechanism of action, clinical trial findings, and general experimental methodologies relevant to its class of compounds. It is important to note that specific quantitative data, such as IC₅₀ values and detailed pharmacokinetic parameters, are not publicly available at the time of this report.

Introduction

Vinca alkaloids are a well-established class of anti-cancer agents that exert their cytotoxic effects by interfering with the dynamics of microtubules, essential components of the cytoskeleton involved in cell division. **ALB-109564 hydrochloride** is a novel, synthetic derivative of vinblastine, developed to potentially offer an improved therapeutic profile in the treatment of solid tumors. Its mechanism of action is consistent with other vinca alkaloids, targeting tubulin to inhibit cell proliferation.

Mechanism of Action: Tubulin Inhibition

ALB-109564 hydrochloride functions by binding to tubulin, the protein subunit of microtubules. This binding inhibits the polymerization of tubulin into microtubules. The disruption of microtubule dynamics has profound effects on cellular processes, most notably arresting the cell cycle in the M phase (mitosis) due to the failure of mitotic spindle formation. This prolonged mitotic arrest ultimately triggers apoptosis, or programmed cell death, in cancer cells.



[Click to download full resolution via product page](#)**Mechanism of Action of ALB-109564 Hydrochloride.**

Preclinical and Clinical Development

Preclinical Evaluation

Preclinical investigations of **ALB-109564 hydrochloride** have indicated its potential as an anti-cancer agent. In vivo studies using xenograft models demonstrated that **ALB-109564 hydrochloride** exhibited antitumor activity against a range of tumor types, including colon, non-small cell lung cancer (NSCLC), and prostate cancers. Notably, in some preclinical models, **ALB-109564 hydrochloride** showed superior antitumor activity compared to the established vinca alkaloid, vinorelbine.

Phase 1 Clinical Trial

A Phase 1 clinical trial was conducted to assess the safety, tolerability, and pharmacokinetics of intravenously administered ALB-109564(a) in patients with advanced solid tumors. The study employed a dose-escalation design, with doses ranging from 1.2 mg/m² to 12 mg/m².

Key Findings from the Phase 1 Trial Abstract:

- Safety and Tolerability: The drug was generally well-tolerated. No dose-limiting toxicities were observed up to the 12 mg/m² dose level. The most frequently reported adverse events possibly related to the study drug were mild to moderate and included constipation, anemia, and fatigue.
- Preliminary Efficacy: While the primary objective was safety, some preliminary signs of anti-tumor activity were observed. This included stable disease in several patients with different types of solid tumors.
- Study Status: The clinical trial was reportedly terminated due to financial reasons.

Table 1: Summary of Phase 1 Clinical Trial of ALB-109564(a)

Parameter	Description
Official Title	A Phase I, Open-Label, Dose-Escalation Study of ALB 109564(a) Administered Intravenously Every Three Weeks to Subjects With Advanced Solid Tumors
Phase	1
Status	Terminated
Primary Objective	To determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs)
Secondary Objective	To evaluate the pharmacokinetic profile
Patient Population	Patients with advanced solid tumors
Dose Levels	1.2 mg/m ² to 12 mg/m ²
Key Reported Adverse Events	Constipation, anemia, fatigue (all Grade 1 or 2)

| Preliminary Activity | Stable disease observed in some patients |

Note: Detailed quantitative pharmacokinetic data from this trial are not publicly available.

General Experimental Protocols

While specific experimental protocols for **ALB-109564 hydrochloride** are not available, the following sections describe standard methodologies used for evaluating compounds of this class.

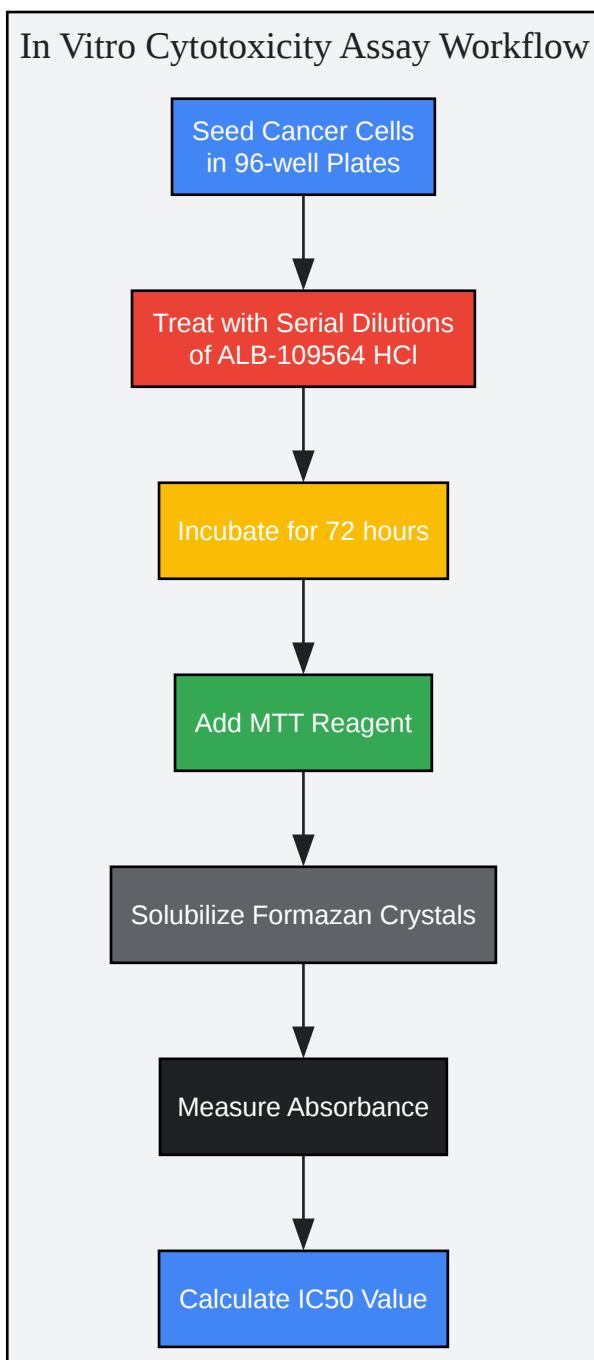
In Vitro Cytotoxicity Assay (e.g., MTT Assay)

This assay is used to determine the concentration at which a compound inhibits the growth of cancer cell lines by 50% (IC50).

Protocol Outline:

- Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

- Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., **ALB-109564 hydrochloride**) and incubated for a specified period (e.g., 72 hours).
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert MTT into a purple formazan product.
- Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
- Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- Data Analysis: The absorbance values are used to calculate the percentage of cell viability compared to untreated controls, and the IC₅₀ value is determined.



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A typical workflow for an in vitro cytotoxicity assay.

Tubulin Polymerization Assay

This biochemical assay directly measures the effect of a compound on the polymerization of purified tubulin.

Protocol Outline:

- Reagent Preparation: Purified tubulin, GTP (guanosine triphosphate), and a polymerization buffer are prepared and kept on ice.
- Reaction Setup: The reaction mixture, containing tubulin and GTP in the polymerization buffer, is prepared in a 96-well plate.
- Compound Addition: The test compound (e.g., **ALB-109564 hydrochloride**) at various concentrations is added to the wells.
- Initiation of Polymerization: The plate is transferred to a spectrophotometer pre-warmed to 37°C to initiate polymerization.
- Turbidity Measurement: The increase in turbidity (light scattering) due to microtubule formation is monitored over time by measuring the absorbance at 340 nm.
- Data Analysis: The rate and extent of tubulin polymerization in the presence of the compound are compared to control wells (with and without known inhibitors/stabilizers) to determine its effect.

Conclusion and Future Directions

ALB-109564 hydrochloride is a tubulin-inhibiting agent with a mechanism of action characteristic of vinca alkaloids. The available data from a Phase 1 clinical trial suggest a manageable safety profile and preliminary signs of anti-tumor activity in patients with advanced solid tumors. However, the termination of its clinical development for financial reasons has left a significant gap in the publicly available data regarding its efficacy, quantitative pharmacokinetic profile, and full potential.

For drug development professionals, the story of **ALB-109564 hydrochloride** underscores the challenges in oncology drug development, where promising preclinical and early clinical data do not always translate to continued development. For researchers and scientists, further investigation into the specific molecular interactions of 12'-Methylthiovinblastine with tubulin isoforms and its effects on downstream signaling pathways could provide valuable insights for the design of next-generation microtubule-targeting agents. Access to the full preclinical and

clinical data sets would be necessary to conduct a comprehensive evaluation of this compound's potential.

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